molecular formula C19H17FN6O3 B2675329 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2319636-23-0

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2675329
M. Wt: 396.382
InChI Key: VCVHRZIRRKPCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H17FN6O3 and its molecular weight is 396.382. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells .

Methods of Application

The compound B1, a derivative of 4-Hydroxyquinazoline, was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines. It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .

Results or Outcomes

An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg. An acute toxicity study confirmed its safety. Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .

Application in Jak/Stat Pathway Inhibition

Field

This application falls under the field of Biochemistry and Pharmacology .

Summary of the Application

The compound 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) was discovered as a novel inhibitor of the Jak/Stat pathway .

Methods of Application

The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes obtained from the use of this compound are not detailed in the available resources .

properties

IUPAC Name

3-[3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c20-13-9-21-19(22-10-13)26-8-7-24(11-17(26)28)16(27)5-6-25-12-23-15-4-2-1-3-14(15)18(25)29/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVHRZIRRKPCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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